molecular formula C12H19NO3 B1148366 tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 130658-14-9

tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B1148366
M. Wt: 225.28
InChI Key:
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Description

Hexahydrocyclopentapyrrolone derivatives, including tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, represent a significant class of bicyclic compounds. They are essential pharmacophores for diversified pharmacological activities, demonstrating the importance of their synthesis and analysis in pharmaceutical chemistry (Bahekar et al., 2017).

Synthesis Analysis

An efficient and scalable synthesis method for tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage as a key step. This process is highlighted for its cost-effectiveness, high yield, and commercial viability for large-scale production (Bahekar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction studies, providing insights into the configuration and conformation of these molecules. These analyses are crucial for understanding the chemical behavior and reactivity of such compounds (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its derivatives are essential for exploring their potential as intermediates in the synthesis of pharmacologically active molecules. These reactions often involve nitrile anion cyclization strategies and are notable for their enantioselective synthesis capabilities (Chung et al., 2005).

Scientific Research Applications

Environmental Impact and Degradation

Research on related compounds such as methyl tert-butyl ether (MTBE) and its derivatives, including tert-butyl alcohols and tert-butyl esters, reveals insights into environmental occurrence, fate, human exposure, and toxicity. These substances have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Studies suggest the need for developing novel compounds with lower toxicity and environmental impact, highlighting the importance of investigating the degradation pathways and environmental behavior of tert-butyl derivatives for mitigating pollution (Liu & Mabury, 2020; Schmidt et al., 2004).

Biodegradation and Remediation

The biodegradation of tert-butyl compounds like MTBE has been documented under aerobic conditions, with a focus on microbial pathways that could potentially apply to tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. These pathways involve key intermediates such as tert-butyl alcohol (TBA) and highlight the role of specific enzymes in the degradation process. Additionally, in situ bioremediation techniques, including the addition of air or oxygen, have shown promise in enhancing the removal of MTBE from contaminated environments, suggesting potential strategies for dealing with related tert-butyl compounds (Fiorenza & Rifai, 2003).

Synthetic Applications

Tert-butyl compounds are crucial intermediates in organic synthesis, including the formation of N-heterocycles and other bioactive molecules. Research into recyclable copper catalyst systems for C-N bond-forming reactions, which involve tert-butyl derivatives, underscores the significance of these compounds in developing efficient and environmentally friendly synthetic methodologies. Such studies demonstrate the utility of tert-butyl derivatives in the synthesis of complex organic molecules, potentially including tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, for pharmaceutical applications and materials science (Kantam et al., 2013).

properties

IUPAC Name

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZNAQWIOWKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS RN

130658-14-9, 879686-42-7
Record name 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
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Record name tert-butyl 4-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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